molecular formula C17H13N3O2S B2798961 1-ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1260704-96-8

1-ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2798961
CAS No.: 1260704-96-8
M. Wt: 323.37
InChI Key: UBZUXOSQPRCVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound that combines several functional groups, including a quinoline core, an oxadiazole ring, and a thiophene moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3).

    Attachment of the Thiophene Moiety: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the oxadiazole ring or other reducible functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or thiophene rings.

Scientific Research Applications

1-ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include the treatment of infectious diseases, cancer, and inflammatory conditions.

    Industry: The compound can be used in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial enzymes or cell membranes, disrupting essential processes. If it has anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the thiophene moiety, in particular, can enhance its electronic properties and potential interactions with biological targets.

Properties

IUPAC Name

1-ethyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-2-20-10-12(15(21)11-6-3-4-7-13(11)20)17-18-16(19-22-17)14-8-5-9-23-14/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZUXOSQPRCVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.